molecular formula C16H28Cl2N2O2 B2367893 1-(2,3-Dimethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1216839-77-8

1-(2,3-Dimethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride

Cat. No.: B2367893
CAS No.: 1216839-77-8
M. Wt: 351.31
InChI Key: RCTBLIHDNFAYGS-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethylphenoxy group, a methylpiperazinyl group, and a propanol backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dimethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 2,3-dimethylphenol with epichlorohydrin to form 1-(2,3-dimethylphenoxy)-2,3-epoxypropane. This intermediate is then reacted with 4-methylpiperazine under controlled conditions to yield the desired product. The final step involves the conversion of the free base to its dihydrochloride salt form.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of catalysts and purification techniques, such as recrystallization or chromatography, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dimethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the propanol backbone can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The phenoxy and piperazinyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or antimicrobial agent.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Dimethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride
  • 1-(2,3-Dimethylphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride
  • 1-(2,3-Dimethylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol dihydrochloride

Uniqueness

1-(2,3-Dimethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the dimethylphenoxy and methylpiperazinyl groups, along with the propanol backbone, allows for a range of chemical modifications and interactions that are not possible with other similar compounds.

Properties

IUPAC Name

1-(2,3-dimethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2.2ClH/c1-13-5-4-6-16(14(13)2)20-12-15(19)11-18-9-7-17(3)8-10-18;;/h4-6,15,19H,7-12H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCTBLIHDNFAYGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC(CN2CCN(CC2)C)O)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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